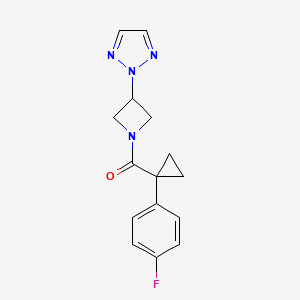
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is a useful research compound. Its molecular formula is C15H15FN4O and its molecular weight is 286.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is a novel synthetic organic compound that combines a triazole ring, an azetidine ring, and a cyclopropyl group. Its unique structure suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C15H15FN4O
- Molecular Weight : Approximately 300.31 g/mol
- Appearance : White to off-white solid
- Solubility : Moderate solubility in organic solvents
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing azetidine and triazole moieties. For instance:
- A related compound with an azetidinone skeleton has been shown to inhibit proliferation and induce apoptosis in human breast cancer cell lines (MCF-7 and MDA-MB-231) at nanomolar concentrations .
- The compound This compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Antiviral Properties
Research indicates that derivatives of azetidinone can exhibit antiviral properties. For example:
- Certain azetidinone compounds have been effective against human coronaviruses, demonstrating EC50 values lower than traditional antiviral drugs like ribavirin . While specific data on the target compound is limited, its structural similarity suggests possible antiviral activity.
The mechanisms underlying the biological activities of these compounds often involve:
- Inhibition of Cell Proliferation : By interfering with cell cycle regulation and inducing apoptosis.
- Antiviral Activity : Through inhibition of viral replication and interference with viral entry into host cells.
Study 1: Anticancer Efficacy
A study evaluated the effects of a series of azetidinone compounds on breast cancer cell lines. The results indicated that compounds similar to This compound exhibited potent antiproliferative effects, with IC50 values in the low micromolar range against MCF-7 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.05 |
| Compound B | MDA-MB-231 | 0.03 |
| Target Compound | MCF-7 | TBD |
Study 2: Antiviral Activity Assessment
Another investigation focused on azetidinone derivatives' antiviral properties against human coronavirus strains. The study found that certain derivatives demonstrated significant inhibition of viral replication with EC50 values lower than established antiviral agents .
| Compound | Virus Type | EC50 (µM) |
|---|---|---|
| Compound C | Coronavirus 229E | 45 |
| Compound D | Cytomegalovirus AD-169 | 54.69 |
| Target Compound | TBD | TBD |
Eigenschaften
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c16-12-3-1-11(2-4-12)15(5-6-15)14(21)19-9-13(10-19)20-17-7-8-18-20/h1-4,7-8,13H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDERSXHWBPBOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














